![molecular formula C12H20N2O4 B350013 1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid CAS No. 842959-24-4](/img/structure/B350013.png)
1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid
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Overview
Description
1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring attached to a propyl chain, which is further connected to a pyrrolidine ring with a carboxylic acid and a ketone group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves multiple steps:
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Formation of the Morpholine Derivative: : The initial step involves the preparation of the morpholine derivative. This can be achieved by reacting morpholine with a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form 3-(morpholin-4-yl)propyl chloride.
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Cyclization to Pyrrolidine: : The next step involves the cyclization of the intermediate to form the pyrrolidine ring. This can be done by reacting the 3-(morpholin-4-yl)propyl chloride with a suitable amine, such as proline, under acidic or basic conditions to form the pyrrolidine ring.
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Oxidation and Carboxylation: : The final steps involve the oxidation of the pyrrolidine ring to introduce the ketone group and the carboxylation to introduce the carboxylic acid group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide and carboxylation reagents like carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols for substitution reactions.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
Pharmacological Applications
1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid has been investigated for various pharmacological activities, including:
Anticonvulsant Activity
Research has indicated that derivatives of this compound may exhibit anticonvulsant effects. For example, studies involving related pyrrolidine compounds have shown efficacy in animal models for seizure disorders. The structure of these compounds allows them to interact with neurotransmitter systems involved in seizure activity, making them candidates for further development as antiepileptic drugs .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits. These effects could be attributed to their ability to modulate pathways involved in neuronal survival and apoptosis, which is crucial in conditions such as Alzheimer’s disease and other neurodegenerative disorders .
Antinociceptive Properties
The compound has also been evaluated for its potential antinociceptive (pain-relieving) properties. In various animal models, compounds with similar structures have demonstrated the ability to reduce pain responses, indicating a possible role in pain management therapies .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that incorporate morpholine and pyrrolidine moieties. Understanding the structure-activity relationship is vital for optimizing its pharmacological properties:
Structural Feature | Effect on Activity |
---|---|
Morpholine ring | Enhances solubility and bioavailability |
Pyrrolidine backbone | Critical for anticonvulsant activity |
Carboxylic acid group | Influences binding affinity to targets |
Case Studies
Several case studies have documented the efficacy of related compounds derived from or structurally similar to this compound:
- Anticonvulsant Screening :
- Neuroprotection :
- Pain Management :
Mechanism of Action
The mechanism of action of 1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors due to its functional groups, leading to modulation of biological activities. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the morpholine ring can interact with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-(3-Morpholin-4-yl-propyl)-5-hydroxy-pyrrolidine-3-carboxylic acid: Contains a hydroxyl group instead of a ketone group.
Uniqueness
1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Biological Activity
1-(3-Morpholin-4-yl-propyl)-5-oxo-pyrrolidine-3-carboxylic acid is a synthetic organic compound with a unique molecular structure characterized by a pyrrolidine ring, a morpholine group, and functional groups including a carboxylic acid and an oxo group. Its molecular formula is C₁₂H₂₀N₂O₄, with a molecular weight of approximately 256.3 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Synthesis
The compound features a five-membered pyrrolidine ring with specific substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the morpholine derivative followed by cyclization to create the pyrrolidine structure.
Synthetic Route Overview
- Formation of Morpholine Derivative : Reacting morpholine with an alkylating agent under basic conditions.
- Cyclization : The intermediate is cyclized using an appropriate amine to form the pyrrolidine ring.
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, while the morpholine ring may engage in hydrophobic interactions within receptor sites. This dual interaction profile allows the compound to modulate several biological pathways.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties, particularly against human lung adenocarcinoma (A549) cells. In vitro assays demonstrated that treatment with this compound reduced cell viability in a dose-dependent manner.
Concentration (µM) | A549 Cell Viability (%) |
---|---|
0 | 100 |
25 | 85 |
50 | 63 |
100 | 38 |
These results indicate that at higher concentrations, the compound significantly impairs cell viability, suggesting potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. Screening against various strains of bacteria revealed that it possesses moderate activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Case Studies and Research Findings
Several studies have focused on the biological activity of derivatives similar to this compound:
- Anticancer Studies : A study compared various derivatives in terms of their cytotoxic effects on A549 cells. Compounds bearing specific substituents showed enhanced activity compared to the parent structure.
- Antimicrobial Studies : Research indicated that certain modifications to the core structure improved efficacy against resistant strains, highlighting the importance of structural diversity in developing effective agents.
Comparison with Similar Compounds
To better understand its unique properties, it is useful to compare this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine | Contains trifluoromethyl group | Enhanced lipophilicity |
1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine | Ethyl substituent instead of propyl | Different alkyl chain length affecting activity |
5-Oxo-pyrrolidine-3-carboxylic acid | Lacks morpholine substitution | Simplified structure may lead to different properties |
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c15-11-8-10(12(16)17)9-14(11)3-1-2-13-4-6-18-7-5-13/h10H,1-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSUFEIQXUHPSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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